3-Hydroxy-5-methylpyridine
Overview
Description
3-Hydroxy-5-methylpyridine is a heterocyclic aromatic compound . It is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction .
Synthesis Analysis
The synthesis of 3-Hydroxy-5-methylpyridine involves several steps. For instance, it can be prepared from D-pyroglutaminol . Another method involves the use of reduced iron powder and glacial acetic acid in a four-hole bottle .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-5-methylpyridine is C6H7NO . The InChI Key is RYJNCIGFPWGVPA-UHFFFAOYSA-N . The SMILES representation is CC1=CN=CC(O)=C1 .Chemical Reactions Analysis
3-Hydroxy-5-methylpyridine is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
3-Hydroxy-5-methylpyridine is a pale yellow to pale cream to brown powder . It has a melting point of 132.5-141.5°C . It is slightly soluble in water .Scientific Research Applications
Vitamin B6 Analogs and Synthesis
3-Hydroxy-5-methylpyridine has been utilized in the synthesis of Vitamin B6 analogs, such as 4-acetyl-3-hydroxy-5-hydroxymethyl-2-methylpyridine 5-phosphate. This compound was synthesized by oxidizing a phosphorylated form of 3-hydroxy-5-hydroxymethyl-4-(α-hydroxyethyl)-2-methylpyridine, with its UV and PMR spectra studied for potential applications (Karpeiskii, Padyukova, & Florent’ev, 1971).
Enantioselective Synthesis
In a study, 3-Hydroxy-5-methylpyridine was reduced to form 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, which was later transformed into (+)-pseudoconhydrine and (+)-N-methyl-pseudoconhydrine in an enantioselective synthesis process. This study demonstrates the compound's utility in creating specific enantiomers of chemicals (Sakagami, Kamikubo, & Ogasawara, 1996).
Structural Characterization
3-Hydroxy-5-methylpyridine derivatives have been synthesized and structurally characterized, providing insights into their chemical structure and potential applications. For instance, the synthesis and characterization of Schiff base 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol was investigated, which involved the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine. This research contributes to our understanding of the compound's structure and possible applications (Linsha, 2015).
Metabolism Studies
The metabolism of 3-Hydroxy-5-methylpyridine derivatives has been studied in various species using hepatic preparations. This research is crucial in understanding the metabolic pathways and potential pharmacological uses of these compounds (Altuntas, Manson, Zhao, & Gorrod, 1997).
Electrochemical Applications
Studies have also explored the electrochemical oxidation of 3-Hydroxy-5-methylpyridine derivatives, highlighting their potential in electroorganic synthesis and wastewater treatment. This research opens avenues for environmental applications of these compounds (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Safety And Hazards
properties
IUPAC Name |
5-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJNCIGFPWGVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279633 | |
Record name | 5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methylpyridine | |
CAS RN |
42732-49-0 | |
Record name | 42732-49-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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